molecular formula C11H8N4OS B13868484 N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 796099-87-1

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13868484
CAS No.: 796099-87-1
M. Wt: 244.27 g/mol
InChI Key: AZKRMACHMNKWOA-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that combines the structural features of thiazole and imidazo[1,2-a]pyridine. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of a thiazole derivative with an imidazo[1,2-a]pyridine precursor. One common method involves the use of a multicomponent reaction where the thiazole ring is formed in situ through a cyclization reaction. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound may also interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combined structural features of thiazole and imidazo[1,2-a]pyridine, which confer distinct biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

796099-87-1

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16)

InChI Key

AZKRMACHMNKWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC=CS3

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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